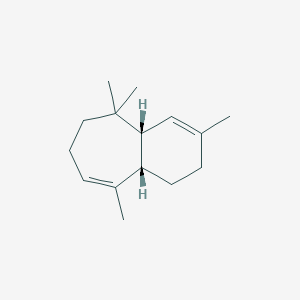

(1S,6R)-gamma-himachalene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(1S,6R)-gamma-himachalene is a cis-gamma-himachalene. It is an enantiomer of a (1R,6S)-gamma-himachalene.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

(1S,6R)-gamma-himachalene has the molecular formula C15H24 and a molecular weight of 204.35 g/mol. It is characterized by a complex cyclic structure that contributes to its unique chemical properties. The compound is an enantiomer of (1R,6S)-gamma-himachalene, which influences its biological activity and reactivity in synthetic pathways.

Pharmaceutical Applications

Recent studies highlight the bioactivity of this compound and its derivatives:

- Antimicrobial Activity : Research indicates that himachalenes possess antibacterial properties. A study focusing on the essential oils from Cedrus atlantica demonstrated that these compounds could be developed into natural disinfectants due to their effectiveness against various bacteria .

- Smooth Muscle Activity : The total synthesis of trans-himachalol from gamma-himachalene mixtures revealed promising activities on isolated smooth muscles. Molecular docking studies showed that synthesized compounds displayed high affinities towards neurotransmitter receptors, suggesting potential therapeutic applications in muscle relaxation and related disorders .

- Drug Development : The exploration of derivatives such as acetoxylated himachalenes illustrates their potential in drug development. These derivatives can enhance the pharmacological profiles of existing compounds due to improved solubility and bioavailability .

Biochemical Applications

The biochemical applications of this compound are notable:

- Molecular Docking Studies : The compound has been subjected to extensive molecular docking studies to assess its interactions with various biological targets. These studies are crucial for understanding the mechanism of action of himachalenes and their derivatives in biological systems .

- Synthesis Pathways : The synthesis of this compound is often explored through various chemical reactions, including palladium-catalyzed acetoxylation processes. This method allows for the introduction of functional groups that can enhance the compound's reactivity and applicability in further chemical transformations .

Applications in Perfumery and Cosmetics

The fragrance industry values sesquiterpenes like this compound for their aromatic properties:

- Fragrance Composition : Due to its unique scent profile, this compound is utilized in formulating perfumes and cosmetics. Its pleasant aroma makes it suitable for enhancing fragrance blends .

- Stability and Compatibility : The stability of this compound under various conditions makes it an attractive candidate for incorporation into cosmetic formulations where longevity and performance are critical .

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial efficacy of essential oils containing this compound against common pathogens. Results showed a significant reduction in bacterial growth, supporting its use as a natural preservative in food and cosmetic products.

Case Study 2: Drug Synthesis

Another research effort focused on synthesizing trans-himachalol from gamma-himachalene. The study optimized reaction conditions and confirmed the structure through various spectroscopic techniques. The resultant compound exhibited notable bioactivity against specific neurotransmitter receptors, indicating a pathway for developing new therapeutic agents .

Propiedades

Fórmula molecular |

C15H24 |

|---|---|

Peso molecular |

204.35 g/mol |

Nombre IUPAC |

(4aS,9aR)-2,5,9,9-tetramethyl-3,4,4a,7,8,9a-hexahydrobenzo[7]annulene |

InChI |

InChI=1S/C15H24/c1-11-7-8-13-12(2)6-5-9-15(3,4)14(13)10-11/h6,10,13-14H,5,7-9H2,1-4H3/t13-,14-/m1/s1 |

Clave InChI |

PUWNTRHCKNHSAT-ZIAGYGMSSA-N |

SMILES isomérico |

CC1=C[C@@H]2[C@H](CC1)C(=CCCC2(C)C)C |

SMILES canónico |

CC1=CC2C(CC1)C(=CCCC2(C)C)C |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.